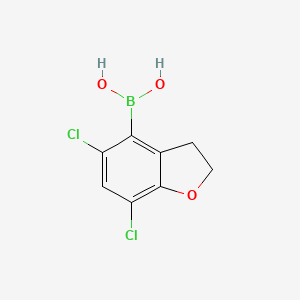

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid

Description

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid is an organoboron compound characterized by a dihydrobenzofuran core substituted with two chlorine atoms at positions 5 and 7, and a boronic acid group (-B(OH)₂) at position 2. Boronic acids are widely used in synthetic chemistry due to their stability, low toxicity, and versatility as intermediates in Suzuki-Miyaura cross-coupling reactions . The chlorine substituents in this compound likely enhance its electron-withdrawing properties, influencing its Lewis acidity and binding affinity with biological targets.

Properties

IUPAC Name |

(5,7-dichloro-2,3-dihydro-1-benzofuran-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl2O3/c10-5-3-6(11)8-4(1-2-14-8)7(5)9(12)13/h3,12-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYPUJDNNTWNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CCOC2=C(C=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

Boronic Acid Introduction: The boronic acid group can be introduced via borylation reactions, often using boronic acid derivatives and catalysts like palladium.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Scientific Research Applications

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound acts as a boronic acid reagent, participating in the transmetalation step with palladium catalysts to form carbon-carbon bonds . In biological contexts, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The chlorine substituents in (5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid differentiate it from simpler aryl boronic acids (e.g., phenylboronic acid). Key comparisons include:

*Hypothesized based on electron-withdrawing Cl substituents stabilizing the boronate form, reducing pKa .

Key Insights :

- Chlorine atoms lower the compound’s pKa compared to unsubstituted phenylboronic acids, enhancing its reactivity at physiological pH (7.4), which is critical for biological applications .

Anticancer Activity

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .

- Hypothesis : The dichloro-dihydrobenzofuran structure may enhance DNA intercalation or protease inhibition (e.g., via binding to serine residues), but in vitro validation is required.

Enzyme Inhibition

- 2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl boronic acid inhibits fungal histone deacetylase (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM) .

- Comparison : The chlorine substituents in this compound could improve binding to enzyme active sites via halogen bonding, though this remains untested.

Binding Affinity and Selectivity

- Boronic acids with lower pKa (e.g., <8.7) exhibit stronger binding to diols (e.g., glucose), making them suitable for biosensors .

- Phenylboronic acid has superior diagnostic accuracy in detecting KPC β-lactamases compared to APBA (aminophenylboronic acid) .

- Hypothesis : The dichloro-dihydrobenzofuran derivative’s lower pKa may improve glucose-sensing efficiency compared to phenylboronic acid.

Dynamic Combinatorial Chemistry

- Boronic esters form reversibly with diols, enabling applications in dynamic libraries. The equilibrium between boroxines and esters is base-dependent (e.g., Et₃N shifts equilibrium toward esters) .

- Comparison : The rigid dihydrobenzofuran core may slow ester exchange kinetics compared to phenylboronic acid, affecting library diversity .

Toxicity and Degradation

Biological Activity

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a benzofuran ring substituted with chlorine atoms and a boronic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

- Molecular Formula : C₈H₇BCl₂O₃

- CAS Number : 1046861-87-3

- IUPAC Name : (5,7-dichloro-2,3-dihydro-1-benzofuran-4-yl)boronic acid

The biological activity of this compound is largely attributed to its ability to interact with biological targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of boronic acids can exhibit significant anticancer properties. For instance, studies have shown that related compounds inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 | Cytotoxicity via proteasome inhibition |

| Related Boronic Acid | U266 | 8.21 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties. They act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The specific interactions between boronic acids and these enzymes can lead to enhanced efficacy of existing antibiotics.

| Compound | Target Bacteria | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Class C β-lactamases | 0.004 µM |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities against various targets such as acetylcholinesterase and butyrylcholinesterase. These activities suggest potential applications in treating neurodegenerative diseases.

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

Case Studies and Research Findings

- Antioxidant Activity : A study evaluated the antioxidant potential of related boronic compounds using methods like ABTS and DPPH assays. The results indicated strong antioxidant activity comparable to standard antioxidants.

- Cytotoxicity Assessment : In vitro studies on MCF-7 cell lines demonstrated that this compound has a significant cytotoxic effect while showing minimal toxicity towards healthy cells.

- Histological Evaluation : Histopathological studies conducted on animal models treated with boronic acid derivatives showed no significant adverse effects on major organs, indicating a favorable safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.